molecular formula C5H7BrO2S B12111831 5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

5-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B12111831
M. Wt: 211.08 g/mol
InChI Key: PSMXJESKICQYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

IFLAB-BB F1068-0036 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert it into thiophene derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

IFLAB-BB F1068-0036 has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of IFLAB-BB F1068-0036 involves its interaction with specific molecular targets and pathways. As a brominated thiophene derivative, it can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

IFLAB-BB F1068-0036 can be compared with other similar compounds, such as:

The uniqueness of IFLAB-BB F1068-0036 lies in its specific combination of bromine and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C5H7BrO2S

Molecular Weight

211.08 g/mol

IUPAC Name

5-bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide

InChI

InChI=1S/C5H7BrO2S/c1-4-2-3-9(7,8)5(4)6/h2-3H2,1H3

InChI Key

PSMXJESKICQYFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)CC1)Br

Origin of Product

United States

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